1-Iodoethyl cyclopentanecarboxylate
Description
Properties
CAS No. |
91871-80-6 |
|---|---|
Molecular Formula |
C8H13IO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
1-iodoethyl cyclopentanecarboxylate |
InChI |
InChI=1S/C8H13IO2/c1-6(9)11-8(10)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
CTBCRFJJWQNUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C1CCCC1)I |
Origin of Product |
United States |
Preparation Methods
Esterification Using Acid Chlorides and Iodoethyl Alcohol Derivatives
One of the most frequently employed methods for preparing esters similar to 1-Iodoethyl cyclopentanecarboxylate involves the reaction of the acid chloride of cyclopentanecarboxylic acid with an iodoethyl alcohol derivative under reflux in an anhydrous solvent such as benzene or toluene.
- Procedure : Freshly prepared cyclopentanecarboxylic acid chloride is reacted with 1-iodoethanol in dry benzene at elevated temperatures (around 80–100°C) under reflux conditions for several hours.
- Yield : This method typically achieves moderate to good yields (~60-70%) based on analogues such as 1-phenylcyclopentanecarboxylate esters.
- Advantages : The reaction is straightforward, and the acid chloride is highly reactive, facilitating ester bond formation.
- Limitations : The acid chloride must be freshly prepared and handled carefully due to its reactivity and moisture sensitivity.
Halogenation of Ethyl Cyclopentanecarboxylate Derivatives
An alternative approach is the halogenation of ethyl cyclopentanecarboxylate derivatives to introduce iodine at the ethyl position.
- Procedure : Ethyl cyclopentanecarboxylate is subjected to halogenation using iodine or iodine-containing reagents, often in the presence of catalysts or under photochemical conditions.
- Research Findings : Specific data on direct iodination of ethyl esters of cyclopentanecarboxylic acid is limited; however, analogous halogenation reactions are known to proceed with moderate selectivity and yield.
- Challenges : Control over regioselectivity and avoidance of over-halogenation are critical.
Experimental Data Summary
| Method | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid chloride + 1-iodoethanol | Cyclopentanecarboxylic acid chloride + 1-iodoethanol | Reflux in dry benzene, 2–4 hours | ~65 | Requires freshly prepared acid chloride |
| Halogenation of ethyl ester | Ethyl cyclopentanecarboxylate + iodine | Catalytic or photochemical | Variable | Regioselectivity challenges |
| Potassium salt + iodoethyl halide | Potassium cyclopentanecarboxylate + 1-iodoethyl chloride | Reflux in hydrocarbon solvent | Moderate | Based on analogous aminoalkyl halide reactions |
Mechanistic Considerations
- Esterification via acid chloride proceeds through nucleophilic attack of the hydroxyl group of 1-iodoethanol on the electrophilic carbonyl carbon of the acid chloride, releasing HCl.
- Halogenation typically involves radical or electrophilic substitution mechanisms, requiring careful control to avoid side reactions.
- Nucleophilic substitution of potassium salts with alkyl halides follows an SN2 pathway, favoring primary halides such as 1-iodoethyl chloride.
Chemical Reactions Analysis
Types of Reactions: 1-Iodoethyl cyclopentanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 1-iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of new esters or amides.
Reduction: Formation of cyclopentanemethanol derivatives.
Oxidation: Formation of cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
1-Iodoethyl cyclopentanecarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-iodoethyl cyclopentanecarboxylate largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs are compared based on substituents, molecular formulas, and spectral properties:
Key Observations:
- Iodoethyl vs. Methylamino Groups: The iodine atom in this compound enhances leaving-group ability, favoring nucleophilic displacement (e.g., Suzuki couplings). In contrast, the methylamino group in participates in salt formation (e.g., 4-toluenesulfonate) to improve stability for pharmaceutical applications .
- Cyano vs. Iodoethyl Substituents: The cyano group in ethyl 1-cyanocyclopentanecarboxylate () is electron-withdrawing, increasing electrophilicity at the carbonyl carbon and accelerating hydrolysis. The iodoethyl group, however, directs reactivity toward alkylation or cross-coupling.
Physical and Spectral Properties
- Methylamino Derivatives: NMR data () for methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate includes distinct signals at δ3.60 (ester -OCH₃) and δ2.87 (methylamino -NCH₃), confirming substitution patterns .
- Ethyl Cyano Analogs: While NMR data is absent in , the cyano group’s IR absorption (~2200 cm⁻¹) would distinguish it from iodoethyl or amino derivatives.
Stability and Handling
- Iodoethyl Compounds : Likely light-sensitive due to the C-I bond’s labile nature, requiring storage in amber vials.
- Methylamino Salts (): The 4-toluenesulfonate salt enhances crystallinity and shelf-life, critical for pharmaceutical manufacturing .
Biological Activity
1-Iodoethyl cyclopentanecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound can be represented by the following chemical formula:
This structure allows for interactions with various biological targets, influencing cellular processes.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and influence biochemical pathways. Specific mechanisms include:
- Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors (nAChRs), affecting neurotransmission and signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in inflammation and cancer progression.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that compounds similar to this compound can inhibit inflammatory responses in vitro and in vivo, potentially making them useful in treating inflammatory diseases .
- Anticancer Properties : Preliminary findings suggest that this compound may possess anticancer activity, possibly through the inhibition of cancer cell proliferation and induction of apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, yielding significant insights:
Table 1: Summary of Biological Activities
Detailed Findings
- Enzyme Inhibition : A study indicated that this compound inhibited enzymes related to inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects .
- Anti-inflammatory Effects : In vivo studies demonstrated a significant reduction in inflammatory markers following administration of the compound, supporting its potential therapeutic use in inflammatory conditions .
- Anticancer Activity : Research involving various cancer cell lines showed that the compound could reduce cell viability and induce apoptosis, indicating promising anticancer properties .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-Iodoethyl cyclopentanecarboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a precursor such as 1-chloroethyl cyclopentanecarboxylate with potassium iodide. Reaction optimization includes using polar aprotic solvents (e.g., DMF or acetonitrile) and elevated temperatures (60–80°C) to enhance iodide displacement efficiency. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation . Yield improvements (up to 85%) are achieved by controlling stoichiometric ratios (1:1.2 for iodide:precursor) and employing anhydrous conditions to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H-NMR : Key signals include the cyclopentane ring protons (δ 1.55–2.20 ppm, multiplet) and the iodoethyl group (δ 3.60–4.10 ppm for CH2I) .
- 13C-NMR : The ester carbonyl appears at ~170 ppm, while the cyclopentane carbons resonate between 25–35 ppm .
- Mass Spectrometry (ESI-MS) : A molecular ion peak [M+H]+ at m/z 285 confirms the molecular weight .
- IR Spectroscopy : Ester C=O stretching (1720–1740 cm⁻¹) and C-I stretching (500–600 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for nucleophilic substitutions. For instance, iodide displacement by thiols proceeds via an SN2 mechanism, with steric hindrance from the cyclopentane ring increasing activation barriers by ~5 kcal/mol compared to linear esters. Molecular docking (AutoDock Vina) predicts binding affinities for biological targets, such as enzymes with nucleophilic cysteine residues .
Q. What strategies resolve contradictions in reported biological activities of cyclopentanecarboxylate derivatives?
- Methodological Answer : Discrepancies arise from stereochemical variations (e.g., cis vs. trans substituents) and assay conditions. To address this:
- Comparative SAR Studies : Synthesize analogs (e.g., 1-Iodoethyl cyclohexanecarboxylate) and test them under standardized assays (e.g., enzyme inhibition).
- Meta-Analysis : Pool data from PubChem and patents (e.g., EP 4 374 877) to identify trends. For example, iodinated derivatives show 2–3× higher antimicrobial activity than chloro analogs due to enhanced electrophilicity .
- Mechanistic Validation : Use isotopic labeling (e.g., ¹²⁵I) to track metabolic pathways in vitro .
Q. How does the steric environment of the cyclopentane ring influence regioselectivity in derivatization reactions?
- Methodological Answer : The cyclopentane ring imposes a rigid, puckered conformation, directing electrophilic attacks to the equatorial position of the ester group. For example, bromination (NBS, AIBN) favors the 2-position over the 3-position (3:1 selectivity) due to reduced torsional strain. X-ray crystallography and NOESY NMR confirm spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
